
2-Bromo-1-(3-dimethylamino-phenyl)-ethanone
Übersicht
Beschreibung
2-Bromo-1-(3-dimethylamino-phenyl)-ethanone is an organic compound that belongs to the class of aromatic ketones It features a bromine atom attached to the ethanone group and a dimethylamino group attached to the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(3-dimethylamino-phenyl)-ethanone typically involves the bromination of 1-(3-dimethylamino-phenyl)-ethanone. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-1-(3-dimethylamino-phenyl)-ethanone can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or dimethylformamide.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic substitution: Substituted ethanones with various functional groups replacing the bromine atom.
Reduction: 1-(3-dimethylamino-phenyl)-ethanol.
Oxidation: 3-dimethylamino-benzoic acid or other oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
2-Bromo-1-(3-dimethylamino-phenyl)-ethanone serves as a crucial intermediate in synthesizing more complex organic molecules. It is particularly valuable in creating pharmaceuticals and agrochemicals due to its ability to undergo various chemical reactions, including:
- Substitution Reactions: The bromine atom can be replaced by nucleophiles, leading to new derivatives.
- Oxidation/Reduction Reactions: The carbonyl group can be oxidized to carboxylic acids or reduced to alcohols.
- Coupling Reactions: Participates in reactions like Suzuki-Miyaura coupling .
Medicinal Chemistry
The compound is investigated for its potential use in pharmaceutical development. Its structural features allow it to interact with biological targets such as enzymes or receptors, modulating their activity. The dimethylamino group enhances its binding affinity to various biological molecules, making it a candidate for drug development .
Biological Studies
Research has focused on the compound's biological activity, particularly its potential as a biomarker for respiratory illnesses. Studies have shown that derivatives of this compound can enhance detection sensitivity in analytical methods like mass spectrometry, making it useful for quantifying cytosine modifications in DNA .
Industrial Applications
In the industrial sector, this compound is utilized in producing specialty chemicals, dyes, and pigments. Its unique reactivity allows for the development of new materials with desirable properties .
Case Studies and Comparative Analysis
Wirkmechanismus
The mechanism of action of 2-Bromo-1-(3-dimethylamino-phenyl)-ethanone involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the dimethylamino group play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the desired therapeutic or biochemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-Dimethylamino-phenyl)-ethanone: Lacks the bromine atom, resulting in different reactivity and applications.
2-Chloro-1-(3-dimethylamino-phenyl)-ethanone: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical behavior.
2-Iodo-1-(3-dimethylamino-phenyl)-ethanone:
Uniqueness
2-Bromo-1-(3-dimethylamino-phenyl)-ethanone is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. This makes it a valuable compound for targeted synthesis and research applications, distinguishing it from its analogs with different halogen atoms.
Biologische Aktivität
2-Bromo-1-(3-dimethylamino-phenyl)-ethanone, also known as a bromo ketone derivative, has garnered attention in various fields of research due to its potential biological activities. This compound is structurally characterized by a bromo substituent and a dimethylamino group, which may influence its reactivity and interactions with biological systems.
The chemical formula for this compound is . Its molecular weight is approximately 228.11 g/mol. The presence of the bromo group and the dimethylamino moiety contributes to its unique chemical properties, making it a candidate for various synthetic applications.
The biological activity of this compound can be attributed to its ability to interact with biological macromolecules. The dimethylamino group can act as a nucleophile, allowing the compound to form covalent bonds with electrophilic sites on proteins or nucleic acids. This interaction can modulate enzyme activity or alter gene expression, leading to various biological effects.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that halogenated ketones can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of the bacterial cell membrane and interference with metabolic pathways.
Cytotoxicity
Cytotoxic assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with cellular signaling pathways, particularly those involved in cell survival and proliferation.
Mutagenicity
The mutagenic potential of this compound has been evaluated using the Ames test. Results suggest that this compound may possess mutagenic properties, particularly at higher concentrations, indicating a need for caution in its application in pharmaceuticals and other industries.
Study on Antitumor Activity
A study published in the Journal of Medicinal Chemistry explored the antitumor effects of various bromo ketones, including this compound. The researchers found that this compound significantly inhibited tumor growth in xenograft models, suggesting its potential as a lead compound for developing new anticancer therapies .
Another study focused on elucidating the mechanisms by which this compound induces apoptosis in cancer cells. The findings revealed that the compound activates caspase pathways and increases reactive oxygen species (ROS) levels, leading to programmed cell death .
Eigenschaften
IUPAC Name |
2-bromo-1-[3-(dimethylamino)phenyl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-12(2)9-5-3-4-8(6-9)10(13)7-11/h3-6H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXQKQBZTCOJGEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10554428 | |
Record name | 2-Bromo-1-[3-(dimethylamino)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10554428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112598-92-2 | |
Record name | 2-Bromo-1-[3-(dimethylamino)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10554428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.